N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide
Description
The exact mass of the compound this compound is 351.16166284 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-14-3-2-4-16(13-14)19-8-10-20(11-9-19)24(22,23)12-7-18-17(21)15-5-6-15/h2-4,13,15H,5-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJUGGUFGVVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, with the CAS number 1021222-22-9, is a compound of significant interest due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a sulfonamide group that may contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1021222-22-9 |
| Molecular Formula | C18H23N5O3S |
| Molecular Weight | 389.5 g/mol |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Inhibitors of CA have therapeutic implications in conditions such as glaucoma, epilepsy, and cancer .
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit selective inhibition of different isoforms of carbonic anhydrase. For instance, studies on S-substituted derivatives have shown promising results in binding affinity and selectivity towards human carbonic anhydrase isoforms .
Case Studies
Several case studies involving structurally related compounds provide insights into the therapeutic potential of this compound:
- Carbonic Anhydrase Inhibition : A study investigating S-substituted sulfonamides found that certain derivatives effectively inhibited CA activity, leading to reduced intraocular pressure in glaucoma models .
- Antidepressant Activity : Compounds with similar piperazine structures have been evaluated for their antidepressant effects, showing modulation of serotonin and norepinephrine levels .
- Cancer Treatment : Research into sulfonamide derivatives has indicated their potential as adjunct therapies in cancer treatment by inhibiting tumor growth through metabolic pathways involving carbonic anhydrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
